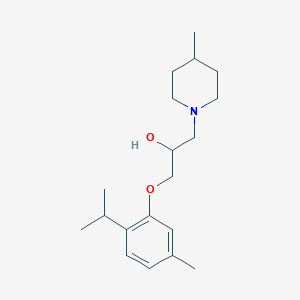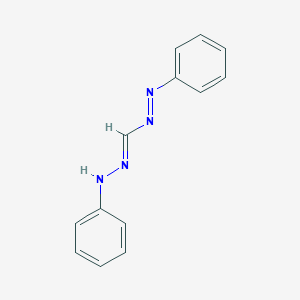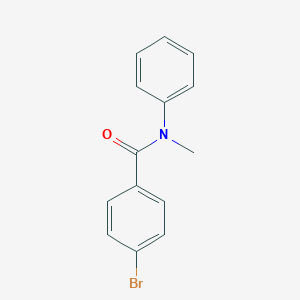
5-(Benzylamino)-3-methyl-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzylamino)-3-methyl-5-oxopentanoic acid, also known as Bz-AMP, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. Bz-AMP belongs to the class of amino acid derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mecanismo De Acción
The exact mechanism of action of 5-(Benzylamino)-3-methyl-5-oxopentanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of the immune response. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX enzymes, this compound may reduce the production of prostaglandins, thereby reducing inflammation and pain. This compound has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as inhibit tumor growth. This compound has also been found to have neuroprotective effects, with studies showing that it can protect against neuronal damage caused by oxidative stress. Additionally, this compound has been shown to modulate the immune response, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(Benzylamino)-3-methyl-5-oxopentanoic acid is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor effects, making it a promising candidate for the treatment of a range of disorders. Additionally, this compound has been investigated for its potential use as a neuroprotective agent, which could have implications for the treatment of neurodegenerative diseases. However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound may have off-target effects that could lead to unwanted side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 5-(Benzylamino)-3-methyl-5-oxopentanoic acid. One area of interest is the development of this compound analogs with improved potency and selectivity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, more studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of 5-(Benzylamino)-3-methyl-5-oxopentanoic acid involves the reaction of 5-oxo-3-methylpentanoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. After completion of the reaction, the product is purified by column chromatography or recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
5-(Benzylamino)-3-methyl-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders such as arthritis. This compound has also been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been investigated for its potential use as a neuroprotective agent, with studies suggesting that it may have a protective effect against neuronal damage caused by oxidative stress.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
5-(benzylamino)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-10(8-13(16)17)7-12(15)14-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
UQLRSEKVPWFODW-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NCC1=CC=CC=C1)CC(=O)O |
SMILES canónico |
CC(CC(=O)NCC1=CC=CC=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)
![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)



![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)



